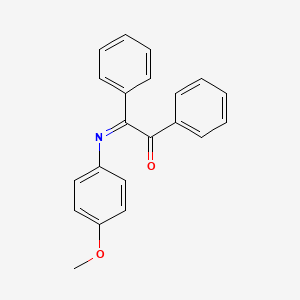
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride is a chemical compound with the molecular formula C14-H23-Cl2-N-O2.Cl-H and a molecular weight of 344.74 . This compound is known for its unique structure, which includes a camphor backbone modified with bis(2-chloroethyl)amino and N-oxide groups. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The N-oxide group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride involves its interaction with molecular targets in cells. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine hydrochloride: This compound has a similar bis(2-chloroethyl)amino group but lacks the camphor and N-oxide components.
Tris(2-chloroethyl)amine hydrochloride: This compound contains three chloroethyl groups and is used in different applications.
Cyclophosphamide: A well-known chemotherapeutic agent that also contains bis(2-chloroethyl)amino groups but has a different overall structure and mechanism of action.
Properties
CAS No. |
101221-70-9 |
|---|---|
Molecular Formula |
C14H24Cl3NO2 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]-hydroxyazanium;chloride |
InChI |
InChI=1S/C14H24Cl2NO2.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(19,7-5-15)8-6-16;/h11,19H,3-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PENUCQLLAURVSR-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC(C1(C)C[N+](CCCl)(CCCl)O)CC2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



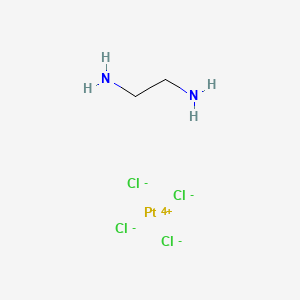
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
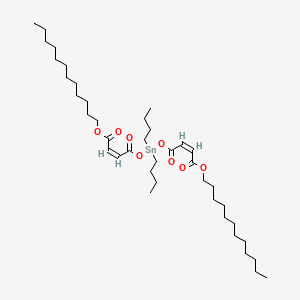

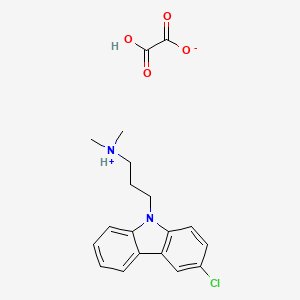
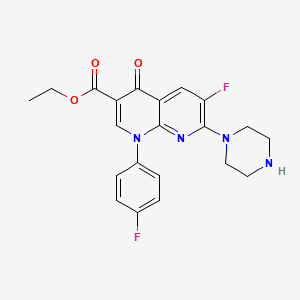
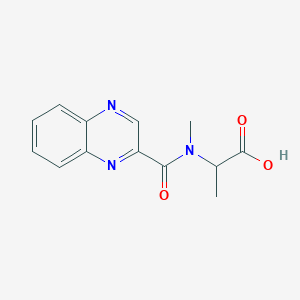
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)

